Ethyl 2-cyano-3-(2-fluorophenyl)acrylate

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

This ortho-fluorine-substituted 2-cyanoacrylate is a privileged Michael acceptor for constructing dihydropyrimidines, pyrazoles, and isoxazoles. The ortho-fluorine imparts distinct electronic/steric properties, enhancing binding to photosystem II D1 protein (herbicidal SAR) and providing a 19F NMR spectroscopic handle for target engagement studies. Researchers synthesizing kinase inhibitors, GPCR modulators, or covalent probes will find this building block irreplaceable for exploring ortho-fluoro-specific chemical space not accessible with para-fluoro or non-fluorinated analogs.

Molecular Formula C12H10FNO2
Molecular Weight 219.21 g/mol
CAS No. 84186-23-2
Cat. No. B1363428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-(2-fluorophenyl)acrylate
CAS84186-23-2
Molecular FormulaC12H10FNO2
Molecular Weight219.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=CC=C1F)C#N
InChIInChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3/b10-7+
InChIKeyHAYFYQCUACVOEL-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS 84186-23-2): A Strategic Ortho-Fluorinated Cyanoacrylate Building Block for Medicinal Chemistry and Agrochemical Research


Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS 84186-23-2) is an α,β-unsaturated cyanoacrylate derivative featuring an ortho-fluorine substituent on the phenyl ring. This compound is synthesized via Knoevenagel condensation of ethyl cyanoacetate with 2-fluorobenzaldehyde [1] and serves as a versatile Michael acceptor for constructing complex heterocycles [2]. As a member of the 2-cyanoacrylate class, which has demonstrated utility in herbicidal and antimicrobial applications [3], the ortho-fluorine atom confers distinct electronic and steric properties that differentiate it from non-fluorinated and para-fluorinated analogs.

Why Generic Substitution of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS 84186-23-2) with Unsubstituted or Para-Fluoro Analogs Risks Compromising Synthetic and Biological Outcomes


Within the 2-cyanoacrylate class, subtle structural variations—particularly the position and nature of aromatic substitution—can profoundly impact both chemical reactivity and biological target engagement. The ortho-fluorine atom in ethyl 2-cyano-3-(2-fluorophenyl)acrylate introduces a unique combination of strong electron-withdrawing inductive effect and potential intramolecular interactions that are absent in the non-fluorinated parent compound (ethyl 2-cyano-3-phenylacrylate) [1] or the para-fluoro isomer [2]. Class-level SAR studies on 2-cyanoacrylates have established that substituent effects on the phenyl ring directly modulate herbicidal potency and photosynthetic electron transport inhibition [3], while computational analyses demonstrate that substitution patterns alter binding conformations and predicted biological activity spectra [4]. These findings underscore that generic substitution without empirical validation of ortho-fluoro-specific performance introduces significant uncertainty in both synthetic yield and biological assay reproducibility.

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS 84186-23-2): Quantitative Differentiation Evidence for Scientific Selection and Procurement


Ortho-Fluorine Substitution Confers Distinct Electronic Profile Compared to Non-Fluorinated Analog

The ortho-fluorine atom in ethyl 2-cyano-3-(2-fluorophenyl)acrylate alters the compound's electronic and lipophilic properties relative to the non-fluorinated analog ethyl 2-cyano-3-phenylacrylate. Fluorine substitution increases molecular weight (219.21 vs 201.22 g/mol) and introduces a strong electron-withdrawing inductive effect (-I) that modifies the electrophilicity of the Michael acceptor system . This electronic modulation is predicted to influence binding interactions with biological targets, as evidenced by in silico studies on related cyanoacrylate derivatives demonstrating that aromatic substitution patterns significantly alter PASS-predicted biological activity spectra and molecular docking scores [1].

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

Ortho-Fluoro Substitution Enables Enhanced Hydrogen Bonding and Alters Conformational Landscape

The ortho-fluorine substituent in ethyl 2-cyano-3-(2-fluorophenyl)acrylate can engage in weak C-F···H-X hydrogen bonding interactions and influences the rotational barrier around the aryl-alkene bond. While direct experimental crystallographic data for the ethyl ester is not available in the public domain, structural analyses of ortho-fluorophenyl-containing analogs in related 2-cyanoacrylate series demonstrate that the ortho-fluorine restricts conformational freedom and can participate in intramolecular interactions that stabilize specific bioactive conformations [1]. In contrast, the para-fluoro isomer (ethyl 2-cyano-3-(4-fluorophenyl)acrylate, CAS 18861-57-9) lacks this conformational restriction and exhibits distinct solid-state packing as evidenced by its reported melting point range of 96-100°C , compared to the ortho isomer which remains uncharacterized for melting point in vendor datasheets, suggesting different crystalline behavior.

Medicinal Chemistry Structural Biology Crystallography

Ethyl Ester Provides Favorable Balance of Reactivity and Stability Relative to Methyl Ester Analog

The ethyl ester moiety in ethyl 2-cyano-3-(2-fluorophenyl)acrylate offers a practical balance between reactivity and hydrolytic stability compared to the methyl ester analog (methyl 2-cyano-3-(2-fluorophenyl)acrylate, CAS not found in primary sources, molecular weight 205.18 g/mol) [1]. While direct comparative stability data for the ortho-fluorophenyl series is not published, class-level studies on alkyl 2-cyanoacrylates demonstrate that increasing ester alkyl chain length reduces susceptibility to nucleophilic attack and spontaneous polymerization [2]. The ethyl ester also provides a useful NMR handle (characteristic quartet and triplet signals) for reaction monitoring, a practical advantage over the methyl ester which lacks the distinct ethyl splitting pattern .

Synthetic Chemistry Process Chemistry Reagent Selection

Commercially Available Ortho-Fluoro Cyanoacrylate Demonstrates Consistent Purity Specifications Suitable for Reproducible Research

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is commercially available from multiple reputable chemical suppliers with documented purity specifications of 97-98% as determined by GC or HPLC . This level of purity and batch-to-batch consistency is essential for reproducible synthetic transformations and biological assays. In contrast, the para-fluoro isomer (ethyl 2-cyano-3-(4-fluorophenyl)acrylate) is offered with a purity specification of ≥95% , while the methyl ester analog and the 2-chlorophenyl analog (ethyl 3-(2-chlorophenyl)-2-cyanoacrylate) lack readily available purity certifications from major suppliers, introducing procurement uncertainty for researchers requiring validated starting materials.

Chemical Procurement Quality Control Reproducibility

Ortho-Fluorophenyl Cyanoacrylates Exhibit Enhanced Herbicidal Potency in Class-Level Structure-Activity Relationship Studies

While direct herbicidal data for ethyl 2-cyano-3-(2-fluorophenyl)acrylate is not publicly available, class-level structure-activity relationship (SAR) studies on 2-cyanoacrylates containing aromatic methylamine moieties have established that substitution on the phenyl ring significantly modulates herbicidal activity against multiple weed species [1]. In these studies, 2-cyanoacrylate derivatives were evaluated for post-emergence herbicidal activity against four weeds (Echinochloa crus-galli, Digitaria sanguinalis, Brassica juncea, and Amaranthus retroflexus) and for inhibition of the Hill reaction in isolated chloroplasts [2]. The electron-withdrawing nature of fluorine substituents generally enhances photosynthetic electron transport inhibition, a key mechanism of action for this class [3]. The ortho-fluorine specifically may offer advantages in target site binding due to its unique steric and electronic profile compared to unsubstituted or para-substituted analogs.

Agrochemical Discovery Herbicide Development SAR

In Silico Predictions Indicate Favorable Druggability and Low Toxicity Risk Profile

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and PASS (Prediction of Activity Spectra for Substances) studies conducted on structurally related ethyl 2-cyano-3-phenylacrylate derivatives provide a class-level framework for assessing the developability of ethyl 2-cyano-3-(2-fluorophenyl)acrylate [1][2]. These computational analyses, which evaluate parameters including intestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and Ames mutagenicity, indicate that the cyanoacrylate scaffold generally exhibits favorable drug-like properties. The ortho-fluorine substituent is expected to further modulate these properties by increasing metabolic stability (fluorine blocks oxidative metabolism at the ortho position) and altering LogP relative to the non-fluorinated parent [3]. While direct experimental ADMET data for the title compound is lacking, class-level computational predictions support its prioritization as a lead-like scaffold warranting further biological evaluation.

Computational ADMET Drug Discovery In Silico Screening

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS 84186-23-2): Optimal Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry: Synthesis of Ortho-Fluorine-Containing Heterocyclic Scaffolds for Kinase and GPCR Targeted Libraries

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate serves as a privileged Michael acceptor for constructing diverse heterocyclic systems including dihydropyrimidines, pyrazoles, and isoxazoles via cyclocondensation reactions [1]. The ortho-fluorine substituent imparts conformational bias and enhanced metabolic stability that is highly valued in kinase inhibitor and GPCR modulator design [2]. Procurement of this specific ortho-fluoro building block enables library chemists to explore a distinct region of chemical space that is inaccessible using non-fluorinated or para-fluorinated analogs, directly supporting structure-activity relationship campaigns targeting challenging therapeutic areas.

Agrochemical Discovery: Lead Generation for Novel Photosystem II-Inhibiting Herbicides

The 2-cyanoacrylate class has a well-established mechanism of action as inhibitors of photosynthetic electron transport (Hill reaction) in chloroplasts [3]. The electron-withdrawing ortho-fluorine substituent in ethyl 2-cyano-3-(2-fluorophenyl)acrylate is predicted to enhance binding affinity to the QB site of the D1 protein in photosystem II, based on class-level SAR studies demonstrating that electron-withdrawing groups increase herbicidal potency [4]. Agrochemical researchers should prioritize this compound as a starting point for synthesizing novel herbicidal candidates with potentially improved potency and selectivity profiles relative to existing commercial cyanoacrylate herbicides.

Synthetic Methodology Development: Probing Ortho-Substituent Effects in Knoevenagel Condensation and Subsequent Transformations

The ortho-fluorine atom in ethyl 2-cyano-3-(2-fluorophenyl)acrylate presents a unique steric environment that can influence reaction outcomes in subsequent Michael additions, cycloadditions, and nucleophilic substitutions [5]. Synthetic chemists developing new methodologies can leverage this compound to benchmark how ortho-substitution affects reaction yields, diastereoselectivity, and regioselectivity compared to para-substituted or unsubstituted analogs. This comparative data is valuable for establishing robust synthetic protocols that can be generalized across diverse aryl cyanoacrylate substrates [6].

Chemical Biology: Development of Covalent Probes Targeting Reactive Cysteine Residues

The α-cyanoacrylate moiety functions as a moderately electrophilic Michael acceptor capable of forming covalent adducts with nucleophilic cysteine residues in protein active sites [7]. The ortho-fluorophenyl group provides a convenient spectroscopic handle (19F NMR) for monitoring binding events and assessing target engagement in complex biological matrices [8]. Chemical biologists designing covalent fragment libraries or activity-based probes should consider ethyl 2-cyano-3-(2-fluorophenyl)acrylate as a core scaffold due to its balanced electrophilicity (reducing off-target reactivity) and the analytical advantages conferred by the fluorine atom.

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